anisodamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.

化学反応の分析

Types of Reactions

anisodamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hyoscyamine.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Treatment of Shock

Mechanism and Efficacy

Anisodamine has been extensively studied for its role in treating different types of shock, including septic shock and hemorrhagic shock. The drug improves microcirculation and enhances blood flow by blocking muscarinic receptors, which reroutes acetylcholine to α7 nicotinic acetylcholine receptors. This mechanism activates the cholinergic anti-inflammatory pathway, contributing to its anti-shock effects .

Clinical Findings

- In a study involving critically ill patients with septic shock, this compound significantly reduced mortality rates and improved survival compared to other vasoactive drugs .

- Experimental models demonstrated that this compound effectively alleviated shock symptoms and increased survival rates across various animal models .

Prevention of Contrast-Induced Nephropathy

Clinical Application

this compound has shown promise in preventing contrast-induced nephropathy (CIN), a common complication following percutaneous coronary interventions (PCI). A meta-analysis of randomized controlled trials indicated that this compound administration was associated with a significant reduction in CIN incidence and improvements in renal function parameters such as serum creatinine levels and estimated glomerular filtration rate (eGFR) .

| Parameter | This compound Group | Control Group | Statistical Significance |

|---|---|---|---|

| Incidence of CIN | 12% | 27% | P=0.0003 |

| Serum Creatinine at 48 hours | -6.78 mg/dL | -2.00 mg/dL | P=0.0004 |

| eGFR at 48 hours | +4.70 mL/min | -1.00 mL/min | P=0.0006 |

Management of Allergic Reactions

Case Study: Kounis Syndrome

A notable case report documented an instance of Kounis syndrome induced by this compound, characterized by acute ST-segment elevation myocardial infarction due to allergic coronary vasospasm following its administration. This highlights the potential for this compound to trigger allergic reactions, necessitating awareness among healthcare providers regarding its use .

Other Therapeutic Uses

This compound has also been investigated for its efficacy in treating organophosphate poisoning and respiratory dysfunction. Its non-specific cholinergic antagonistic properties make it less potent than atropine but still valuable in managing these conditions .

作用機序

The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .

類似化合物との比較

Similar Compounds

Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.

Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.

Scopolamine: Another tropane alkaloid with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .

特性

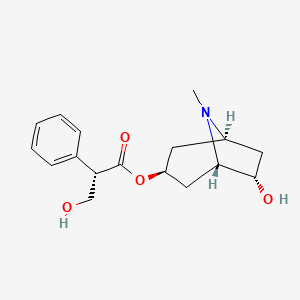

分子式 |

C17H23NO4 |

|---|---|

分子量 |

305.4 g/mol |

IUPAC名 |

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |

InChIキー |

WTQYWNWRJNXDEG-LEOABGAYSA-N |

異性体SMILES |

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |

正規SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |

ピクトグラム |

Irritant |

同義語 |

6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。